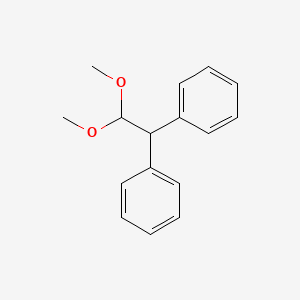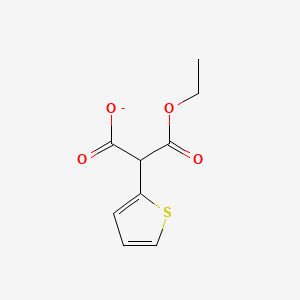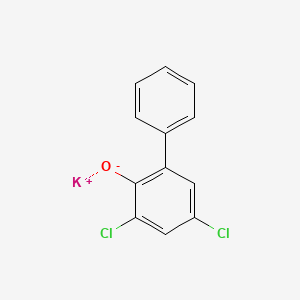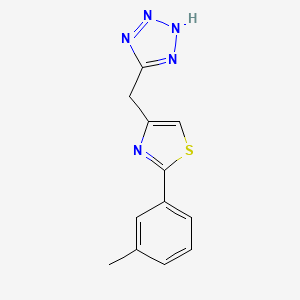
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- is a heterocyclic compound that features a thiazole ring substituted with a tetrazolylmethyl group and a m-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- typically involves the formation of the thiazole ring followed by the introduction of the tetrazolylmethyl and m-tolyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a halogenated ketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods such as the use of organometallic catalysts to facilitate the formation of the desired product. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives and tetrazole-containing molecules. Examples include:
- Thiazole, 2-(m-tolyl)-
- Tetrazole, 5-(m-tolyl)-
Uniqueness
What sets Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions and reactivity .
Propriétés
Numéro CAS |
55315-42-9 |
|---|---|
Formule moléculaire |
C12H11N5S |
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N5S/c1-8-3-2-4-9(5-8)12-13-10(7-18-12)6-11-14-16-17-15-11/h2-5,7H,6H2,1H3,(H,14,15,16,17) |
Clé InChI |
LKMVFXVKIZEDNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=CS2)CC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


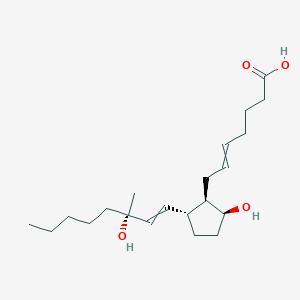
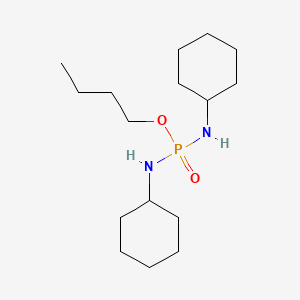
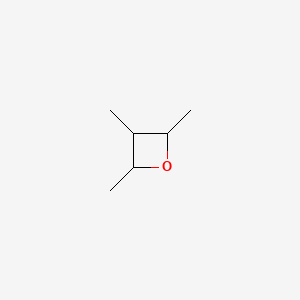
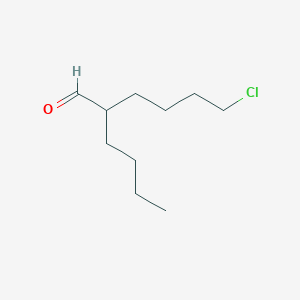
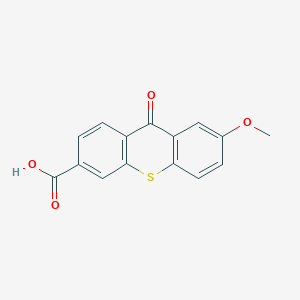
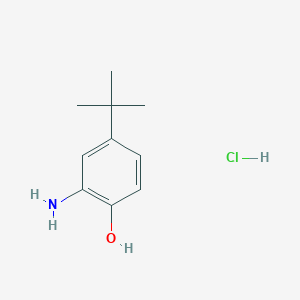
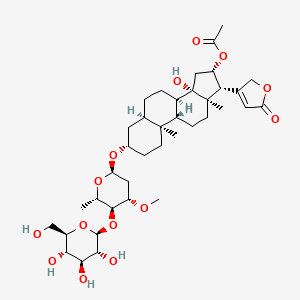
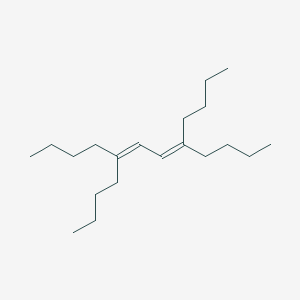

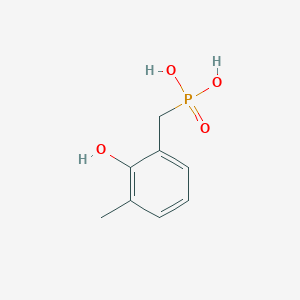
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
